4-Fluoropyridine 1-oxide
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Overview
Description
4-Fluoropyridine 1-oxide is an organic compound with the chemical formula C5H4FNO It is a derivative of pyridine, where the nitrogen atom is oxidized to form an N-oxide, and a fluorine atom is substituted at the fourth position of the pyridine ring
Scientific Research Applications
4-Fluoropyridine 1-oxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: Utilized in the production of advanced materials with unique electronic or optical properties.
Safety and Hazards
Future Directions
Fluoropyridines, including 4-Fluoropyridine 1-oxide, have potential applications in various fields such as medicine, electronics, agriculture, and food production . Their synthesis remains a challenging problem, and future research may focus on developing more efficient and selective synthesis methods .
Mechanism of Action
Target of Action
Fluoropyridines, in general, are known for their interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
Mode of Action
Fluoropyridines are usually less reactive than their chlorinated and brominated analogues due to their reduced basicity .
Biochemical Pathways
Fluoropyridines are known to be used in the synthesis of various biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoropyridine 1-oxide can be achieved through several methods. One common approach involves the oxidation of 4-fluoropyridine using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions and yields the desired N-oxide product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of environmentally friendly oxidizing agents and solvents is also emphasized to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoropyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the parent pyridine compound.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents such as sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products:
Oxidation: Higher oxidized pyridine derivatives.
Reduction: 4-Fluoropyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Comparison with Similar Compounds
4-Fluoropyridine: Lacks the N-oxide group, making it less reactive in certain redox reactions.
3-Fluoropyridine 1-oxide: The fluorine atom is positioned at the third position, leading to different chemical properties and reactivity.
2-Fluoropyridine 1-oxide: Similar to 4-Fluoropyridine 1-oxide but with the fluorine atom at the second position.
Uniqueness: this compound is unique due to the specific positioning of the fluorine atom and the N-oxide group, which together confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials.
Properties
IUPAC Name |
4-fluoro-1-oxidopyridin-1-ium |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FNO/c6-5-1-3-7(8)4-2-5/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRXJYYAEVHIDK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=CC=C1F)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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